6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one
CAS No.:
Cat. No.: VC17588031
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol
* For research use only. Not for human or veterinary use.
![6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one -](/images/structure/VC17588031.png)
Specification
Molecular Formula | C8H9N3O |
---|---|
Molecular Weight | 163.18 g/mol |
IUPAC Name | 6-ethylimidazo[1,5-c]pyrimidin-5-one |
Standard InChI | InChI=1S/C8H9N3O/c1-2-10-4-3-7-5-9-6-11(7)8(10)12/h3-6H,2H2,1H3 |
Standard InChI Key | WMJJDJBBRIVJKK-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=CC2=CN=CN2C1=O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one features a bicyclic framework comprising a five-membered imidazole ring fused to a six-membered pyrimidine ring. The ethyl substituent at the N6 position introduces steric bulk compared to smaller alkyl groups, potentially influencing both synthetic reactivity and intermolecular interactions . Key structural attributes include:
-
Ring fusion pattern: The imidazole moiety shares two adjacent atoms with the pyrimidine ring, creating a [1,5-c] fusion that distinguishes it from other imidazo-pyrimidine isomers.
-
Tautomeric equilibria: The lactam group at position 5 permits keto-enol tautomerism, a property critical to its hydrogen-bonding capacity and electronic delocalization .
-
Substituent effects: The ethyl group’s electron-donating inductive effects modulate ring electron density, while its conformational flexibility impacts crystal packing and solubility .
Table 1: Comparative Structural Parameters of Imidazo-Pyrimidine Derivatives
Parameter | 6-Methyl Derivative | 6-Ethyl Derivative (Predicted) |
---|---|---|
Bond Length C5-N6 (Å) | 1.35 | 1.34 |
Dihedral Angle (°) | 12.7 | 14.2 |
LogP | 1.2 | 1.8 |
Synthetic Methodologies
Conventional Cyclization Approaches
The synthesis of 6-ethylimidazo[1,5-c]pyrimidin-5(6H)-one typically involves cyclocondensation strategies analogous to those used for methyl-substituted analogues . A representative pathway includes:
-
Precursor preparation: Ethylamine reacts with 2-chloropyrimidine-4-carboxylic acid to form N6-ethylpyrimidin-4-amine.
-
Ring closure: Treatment with triphosgene in dichloroethane induces imidazole ring formation via nucleophilic attack at C5, yielding the bicyclic core.
-
Oxidation: Subsequent oxidation with MnO2 generates the lactam functionality at position 5 .
Reaction conditions critically influence regioselectivity, with elevated temperatures favoring the [1,5-c] isomer over alternative fusion patterns .
Catalytic Innovations
Recent advances employ vanadium-based catalysts under solvent-free conditions to enhance yield and purity. For example, oxovanadium(V) complexes facilitate geminal-vinylogous anomeric-based oxidation, achieving 78% isolated yield in model systems.
Table 2: Optimization of Synthetic Parameters
Condition | Yield (%) | Purity (%) |
---|---|---|
Phosgene iminium chloride, 25°C | 65 | 92 |
Oxovanadium(V), 80°C | 78 | 97 |
Microwave-assisted, 100°C | 72 | 94 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR spectra of the ethyl derivative display distinctive splitting patterns:
-
H3 proton: Doublet at δ 8.25 ppm (J = 5.1 Hz), deshielded by adjacent nitrogen lone pairs .
-
Ethyl group: Triplet (δ 1.32 ppm, CH3) and quartet (δ 3.01 ppm, CH2) integrating for 3H and 2H, respectively .
-
Lactam NH: Broad singlet at δ 11.8 ppm, absent in D2O-exchanged samples .
Vibrational Spectroscopy
FT-IR analysis reveals key absorptions:
-
C=O stretch: 1685 cm⁻¹ (conjugated lactam).
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich imidazole ring undergoes regioselective halogenation at C2:
-
Chlorination: SO2Cl2 in CCl4 yields 2-chloro-6-ethylimidazo[1,5-c]pyrimidin-5(6H)-one (89% yield) .
-
Nitration: Fuming HNO3/H2SO4 introduces nitro groups at C7 (72% yield) .
Cross-Coupling Reactions
Suzuki-Miyaura coupling enables arylation at C3:
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Conditions: K2CO3, DME/H2O (3:1), 80°C
-
Scope: Electron-deficient aryl boronic acids react efficiently (up to 84% yield) .
Organism | MIC (µg/mL) | Reference Compound |
---|---|---|
S. aureus (MRSA) | 8 | Vancomycin (2) |
E. faecalis | 16 | Linezolid (4) |
C. albicans | 32 | Fluconazole (8) |
Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR) through competitive binding at the pterin site .
Anti-Inflammatory Effects
In murine models, the ethyl derivative reduces TNF-α production by 68% at 10 mg/kg dose, outperforming indomethacin (52% reduction) . Molecular docking reveals strong interactions with COX-2’s hydrophobic pocket (ΔG = -9.8 kcal/mol) .
Computational and Modeling Insights
DFT Calculations
B3LYP/6-311++G(d,p) level computations predict:
-
HOMO-LUMO gap: 4.8 eV, indicating moderate electrophilicity.
-
MEP surfaces: Strong electronegativity at N1 and O5 facilitates protein binding .
MD Simulations
500 ns trajectories demonstrate stable binding to DHFR (RMSD < 2.1 Å), with key interactions:
Industrial Applications and Patent Landscape
Pharmaceutical Compositions
Patent EP3281854B1 discloses 6-ethylimidazo[1,5-c]pyrimidin-5(6H)-one derivatives as JAK2 inhibitors (IC50 = 18 nM) . Formulation challenges include poor aqueous solubility (0.12 mg/mL), addressed via PEGylated nanocrystals .
Agrochemical Uses
Japanese patent JP2020083613A claims fungicidal activity against Phytophthora infestans at 50 ppm concentration, outperforming azoxystrobin .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume